molecular formula C11H15N2O4PS B13397711 Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) CAS No. 93858-53-8

Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)

Cat. No.: B13397711
CAS No.: 93858-53-8
M. Wt: 302.29 g/mol
InChI Key: QEMMFDPTLWDHKP-UHFFFAOYSA-N
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Description

Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1:1), also known as levamisole phosphate, is a phosphate salt derivative of levamisole, a chiral imidazothiazole compound. The base structure of levamisole consists of a bicyclic system combining imidazole and thiazole rings with a phenyl substituent at the 6-position. Levamisole itself is a well-established anthelmintic and immunomodulatory agent, with its (6S)-enantiomer being the biologically active form . The phosphate salt enhances aqueous solubility compared to the free base or hydrochloride salt, making it advantageous for pharmaceutical formulations .

Properties

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMFDPTLWDHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93858-53-8
Details Compound: Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1)
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93858-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80917425
Record name Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75656-48-3, 93858-53-8
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75656-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80917425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Alpha-Phenyl-Aziridineethanol

Reaction:
Styrene oxide reacts with ethyleneimine (aziridine) in a polar solvent (e.g., ethanol or methylene chloride) to form alpha-phenyl-1-aziridineethanol .

Reaction Conditions:

  • Reactants: Styrene oxide (0.5 mol), ethyleneimine (0.6 mol)
  • Solvent: Ethanol or methylene chloride
  • Temperature: Reflux (~80-100°C)
  • Duration: 20-30 minutes

Research Data:

  • Example 1 from the patent reports a yield of approximately 68-70% with a melting point of 74-76°C for pure alpha-phenyl-aziridineethanol.

Conversion to 2-Imino-Alpha-Phenyl-3-Thiazolidineethanol Hydrochloride

Reaction:
The alpha-phenyl-aziridineethanol undergoes thiocyanation by treatment with thiocyanic acid (generated in situ from sodium or potassium thiocyanate and hydrochloric acid). This yields 2-imino-alpha-phenyl-3-thiazolidineethanol hydrochloride .

Reaction Conditions:

  • Reactants: Alpha-phenyl-aziridineethanol, thiocyanic acid or thiocyanate salt
  • Solvent: Ethanol or methanol
  • Temperature: 30-35°C for thiocyanation, then room temperature for subsequent steps
  • Duration: 1-2 hours

Research Data:

  • Example 4 indicates a 95% yield with melting point 198-200°C for the hydrochloride salt.

Chlorination to Form 3-(B-Chlorophenethyl)-2-Iminothiazolidine Hydrochloride

Reaction:
The thiazolidineethanol hydrochloride is chlorinated using thionyl chloride, phosphorus trichloride, or phosphorus oxychloride at 40-120°C to produce 3-(B-chlorophenethyl)-2-iminothiazolidine hydrochloride .

Reaction Conditions:

  • Reagent: Thionyl chloride (most common)
  • Temperature: 40-120°C
  • Duration: 30 minutes to 4 hours

Research Data:

  • Example 7 reports a 91% yield with melting point 178-182°C after recrystallization.

Cyclization to the Final Compound

Reaction:
The chlorinated intermediate is treated with aqueous alkali (e.g., potassium carbonate or sodium hydroxide) in a water-immiscible solvent (methylene chloride, ethyl acetate). The mixture is heated below 40°C, then the solvent is evaporated, and the residue is dissolved in a lower alcohol (methanol or ethanol). Heating at 40-120°C facilitates cyclization to 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride .

Research Data:

  • Example 9 shows that refluxing the intermediate in ethanol for 2-15 hours yields the target compound with high efficiency, as confirmed by melting point and spectral analysis.

Summary of Key Reaction Conditions and Yields

Step Reactants Solvent Temperature Duration Yield Melting Point / Notes
1. Aziridine formation Styrene oxide + Ethyleneimine Ethanol / Methylene chloride Reflux (~80-100°C) 20-30 min ~70% 74-76°C (pure)
2. Thiocyanation Alpha-phenyl-aziridineethanol + Thiocyanic acid Ethanol 30-35°C 1-2 hr 95% 198-200°C (hydrochloride)
3. Chlorination Thiazolidineethanol hydrochloride + Thionyl chloride Methylene chloride 40-120°C 30 min - 4 hr 91% 178-182°C
4. Cyclization Chlorinated intermediate + Alkali Ethanol / Ethyl acetate 40-120°C 10 min - 15 hr High Melting point ~249-254°C

Notes on Reaction Optimization and Purification

  • Solvent Choice: Methylene chloride and ethanol are preferred for their polarity and ease of removal.
  • Temperature Control: Maintaining temperatures below 40°C during the alkali treatment prevents premature cyclization.
  • Crystallization: Final product purity is achieved through recrystallization from ethanol or methanol.
  • Yield Optimization: Using excess alkali and controlling reaction times enhances yield and purity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Levamisole Hydrochloride

Structure : (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride (1:1).
Molecular Formula : C₁₁H₁₂N₂S·HCl (molecular weight: 240.75 g/mol) .
Comparison :

  • Solubility : Hydrochloride salt has moderate water solubility, while the phosphate salt offers superior solubility due to the ionic nature of phosphate .
  • Pharmacology: Both salts share identical anthelmintic and immunomodulatory mechanisms. However, the phosphate form may exhibit altered pharmacokinetics (e.g., slower absorption) due to its higher polarity .
  • IC₅₀ for Alkaline Phosphatase Inhibition : Levamisole (base) shows IC₅₀ values ranging from 5,000 to 400,000 nM, depending on the isoform .
6-(4-Methylphenyl)-2,3-Dihydroimidazo[2,1-b][1,3]Thiazole

Structure : A structural analog with a methyl group at the 4-position of the phenyl ring.
Molecular Formula : C₁₂H₁₂N₂S (molecular weight: 216.30 g/mol) .
Comparison :

  • Bioactivity: Lacks the 5,6-dihydroimidazo ring saturation, reducing conformational flexibility. This modification diminishes anthelmintic activity but may enhance binding to non-target enzymes .
3-(4-Methoxyphenyl)-5,6-Dihydroimidazo[2,1-b][1,3]Thiazole

Structure : Substituted with a methoxy group on the phenyl ring.
Molecular Formula : C₁₂H₁₂N₂OS (molecular weight: 232.30 g/mol) .
Comparison :

  • Antioxidant Activity : Derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring exhibit strong DPPH radical scavenging (60–97% inhibition), surpassing levamisole’s primary anthelmintic focus .
  • Synthetic Accessibility : Requires multi-step synthesis involving Friedel-Crafts acylation, unlike the straightforward salt formation of levamisole phosphate .
6-(Bromomethyl)Imidazo[2,1-b][1,3]Thiazole Hydrobromide

Structure : Brominated derivative with a reactive bromomethyl group.
Molecular Formula : C₇H₆BrN₂S·HBr (molecular weight: 307.02 g/mol) .
Comparison :

  • Reactivity : The bromine atom enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate for drug derivatization.
  • Toxicity : Increased molecular weight and halogen presence may elevate cytotoxicity compared to levamisole salts .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity Highlight Reference
Levamisole Phosphate C₁₁H₁₂N₂S·H₃PO₄ ~300.29 Phosphate ion Enhanced solubility for formulations
Levamisole Hydrochloride C₁₁H₁₂N₂S·HCl 240.75 Chloride ion Broad-spectrum anthelmintic
6-(4-Methylphenyl)-Dihydroimidazothiazole C₁₂H₁₂N₂S 216.30 4-Methylphenyl Reduced anthelmintic activity
3-(4-Methoxyphenyl)-Dihydroimidazothiazole C₁₂H₁₂N₂OS 232.30 4-Methoxyphenyl Antioxidant (97% DPPH inhibition)
6-(Bromomethyl)Imidazothiazole HBr C₇H₆BrN₂S·HBr 307.02 Bromomethyl Reactive intermediate for synthesis

Key Research Findings

  • Solubility and Bioavailability : Levamisole phosphate’s solubility (pH-dependent) exceeds that of the hydrochloride salt, making it preferable for injectable formulations .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., halogens) on the phenyl ring reduce anthelmintic efficacy but enhance binding to non-target enzymes like alkaline phosphatase .
  • Chirality : The (6S)-configuration is critical for levamisole’s activity; racemic mixtures (e.g., tetramisole) show reduced potency .

Biological Activity

Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is part of the imidazo[2,1-b][1,3]thiazole family, which is characterized by its fused heterocyclic structure. The synthesis of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole derivatives typically involves reactions between thiazole-based precursors and various alkylating agents or phosphonating agents. The resulting compounds have been evaluated for their pharmacological potential.

1. Acetylcholinesterase Inhibition

Recent studies have highlighted the in vitro acetylcholinesterase (AChE) inhibitory activity of imidazo[2,1-b][1,3]thiazole derivatives. For instance, a study reported that certain derivatives exhibited significant enzyme inhibition values. Compound 4f demonstrated a 69.92% inhibition rate at a specific concentration, indicating potential for treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

2. Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that these compounds exhibit moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The structure-activity relationship suggests that specific substituents on the thiazole ring can enhance antibacterial potency .

3. Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Studies indicate that it can inhibit IgE antibody formation in animal models more effectively than levamisole—a known immunomodulator—at significantly lower concentrations. This suggests potential applications in treating allergic diseases and conditions related to immune deficiency .

Case Study 1: Acetylcholinesterase Inhibition

In a controlled study assessing the AChE inhibitory potential of various imidazo[2,1-b][1,3]thiazole derivatives including phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1), the results indicated a correlation between structural modifications and enzyme inhibition rates. The findings support the hypothesis that specific molecular configurations enhance biological activity against AChE.

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested against common bacterial strains. The results demonstrated that certain halogenated derivatives exhibited superior antimicrobial properties compared to their non-halogenated counterparts. This study underlines the importance of chemical substitutions in optimizing biological efficacy.

Data Tables

CompoundActivity TypeInhibition (%)Reference
4fAChE Inhibition69.92
S1Antimicrobial (S.aureus)Moderate
S2Antimicrobial (C.albicans)Strong
-IgE Inhibition>5x more effective than levamisole

Q & A

Q. Basic Characterization

  • Melting Point Analysis : Compare observed values with literature (e.g., hydrochloride derivatives melt at 227°C ).
  • Optical Rotation : Use polarimetry to confirm enantiomeric purity ([α] values for levamisole derivatives range from +82.6° to +123.1° in water ).
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and salt formation .
  • HPLC/LC-MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm .

How can enantiomeric resolution be achieved for this chiral compound?

Advanced Synthesis
Use chiral resolving agents like d-10-camphorsulfonic acid. Dissolve the racemic base with the resolving agent in chloroform, crystallize the diastereomeric salt, and isolate the desired enantiomer via fractional recrystallization. For example, levamisole enantiomers were resolved with 92.8% yield and [α] +82.6° using this method . Confirm resolution via circular dichroism (CD) or chiral HPLC.

What experimental designs are suitable for evaluating its antimicrobial activity?

Q. Advanced Biological Evaluation

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Imidazo[2,1-b]thiazole derivatives show MIC values ranging from 2–32 µg/mL .
  • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours at 2× MIC.
  • Synergy Testing : Combine with standard antibiotics (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) indices .

How do structural modifications influence its pharmacological activity?

Q. Advanced SAR Studies

  • Substitution at Position 3 : Introducing aryl groups (e.g., 4-methoxyphenyl) enhances antioxidant activity (e.g., 97% DPPH radical inhibition) .
  • Derivatization with Isothiourea : Broadens anthelmintic activity against cestodes and trematodes .
  • Enantiomeric Specificity : The (S)-enantiomer (levamisole) exhibits immunomodulatory effects, while the (R)-enantiomer is less active .

How should researchers address contradictory IC50 values in enzyme inhibition studies?

Advanced Data Analysis
Contradictory IC50 values (e.g., 5,000–400,000 nM for intestinal alkaline phosphatase inhibition ) may arise from assay variability. Standardize protocols:

  • Use recombinant enzymes to minimize batch differences.
  • Validate with positive controls (e.g., levamisole IC50 = 5,000 nM ).
  • Apply kinetic assays (e.g., continuous spectrophotometric monitoring) to improve reproducibility.

What mechanistic approaches identify its molecular targets?

Q. Advanced Mechanistic Studies

  • Docking Simulations : Model interactions with targets like GABAA receptors or p53 (e.g., pifithrin-β IC50 = 23 nM ).
  • Gene Knockdown : Use siRNA to validate target involvement (e.g., immunomodulation via T-cell activation ).
  • Metabolic Profiling : Track phosphorylation/dephosphorylation pathways using <sup>31</sup>P NMR .

What strategies optimize stability during storage?

Q. Advanced Formulation

  • Lyophilization : Stabilize the phosphate salt by freeze-drying with cryoprotectants (e.g., trehalose).
  • Controlled Humidity : Store in airtight containers with desiccants (2–8°C, <30% RH) to prevent hydrolysis .

How can solubility challenges be addressed for in vivo studies?

Q. Advanced Solubility Optimization

  • Co-Solvent Systems : Use PEG-400/water (1:1) or DMSO/saline (<5% DMSO).
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability .

What experimental models assess immunomodulatory effects?

Q. Advanced Preclinical Models

  • Immune-Deficient Mice : Evaluate T-cell proliferation and cytokine (IL-2, IFN-γ) levels post-administration .
  • Adjuvant-Induced Arthritis : Test anti-inflammatory efficacy in rodent models, comparing dose-response curves with levamisole .

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